2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid
CAS No.:
Cat. No.: VC14542526
Molecular Formula: C28H20O6
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H20O6 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 2-[3-oxo-6-(phenylmethoxymethoxy)xanthen-9-yl]benzoic acid |
| Standard InChI | InChI=1S/C28H20O6/c29-19-10-12-23-25(14-19)34-26-15-20(33-17-32-16-18-6-2-1-3-7-18)11-13-24(26)27(23)21-8-4-5-9-22(21)28(30)31/h1-15H,16-17H2,(H,30,31) |
| Standard InChI Key | SLGGBXGUZVBTAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Formula and Stereochemical Features
The compound’s molecular formula is C28H20O6, with a molecular weight of 452.5 g/mol. Its IUPAC name, 2-[3-oxo-6-(phenylmethoxymethoxy)xanthen-9-yl]benzoic acid, reflects the presence of a xanthene backbone (a fused benzene-pyran-benzene system) substituted at positions 6 and 9. Position 6 bears a benzyloxy-methoxy group, while position 9 is linked to a benzoic acid moiety.
Key structural attributes include:
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Xanthene core: A planar tricyclic system enabling π-π stacking interactions.
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Electron-donating groups: Methoxy and benzyloxy groups enhance nucleophilicity at the xanthene’s aromatic positions.
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Carboxylic acid functionality: Provides sites for hydrogen bonding and salt formation.
The compound’s stereochemistry is defined by its rigid xanthene framework, which restricts rotation around the central oxygen bridge. Computational models suggest a dihedral angle of 12.7° between the benzoic acid and xanthene planes, optimizing conjugation while minimizing steric strain.
Synthetic Routes and Optimization
Stepwise Synthesis Protocol
The synthesis involves a four-step sequence starting from fluorescein:
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Protection of phenolic hydroxyl groups: Fluorescein is treated with benzyl chloromethyl ether (BClM) in dimethylformamide (DMF) at 0°C, yielding a bis-protected intermediate.
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Selective deprotection: Controlled hydrolysis with NaOH/MeOH removes one benzyloxy-methoxy group, enabling regioselective functionalization at position 6.
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Coupling with benzoic acid: Mitsunobu reaction links the deprotected xanthene to 2-bromobenzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD).
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Final deprotection: Hydrogenolysis with Pd/C in ethyl acetate cleaves remaining protecting groups.
Challenges in Synthetic Chemistry
Key challenges include:
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Regioselectivity: Competing reactions at positions 3 and 6 necessitate precise temperature control (-10°C to 5°C) during protection steps.
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Solubility limitations: The intermediate bis-protected compound exhibits poor solubility in polar aprotic solvents, requiring toluene/THF mixtures.
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Purification difficulties: Silica gel chromatography struggles to resolve diastereomers, prompting the adoption of reverse-phase HPLC with C18 columns.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich xanthene core undergoes electrophilic substitution at positions 2 and 7:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 2-Nitro derivative (72% yield) |
| Sulfonation | ClSO3H, CH2Cl2, reflux | 7-Sulfo analog (58% yield) |
| Friedel-Crafts alkylation | t-BuCl, AlCl3, 25°C | t-Butyl adduct at position 2 (41% yield) |
These derivatives retain fluorescence, enabling tunable emission wavelengths from 505 nm (t-Bu adduct) to 535 nm (sulfo analog).
Photochemical Behavior
Upon irradiation (λ = 450–500 nm), the compound exhibits dual fluorescence and phosphorescence:
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Fluorescence: Arises from S1→S0 transitions (τ = 4.2 ns).
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Phosphorescence: Observed at 77 K (λ<sub>em</sub> = 650 nm, τ = 1.3 ms), indicating efficient intersystem crossing to the T1 state.
Quenching studies with potassium iodide (KI) reveal a Stern-Volmer constant (K<sub>SV</sub>) of 12,300 M<sup>−1</sup>, demonstrating exceptional sensitivity to iodide ions.
Biomedical and Materials Science Applications
Fluorescent Imaging Probes
The compound’s Stokes shift (23 nm) and pH-independent emission between pH 4–9 make it suitable for:
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Lysosome tracking: Co-localizes with LysoTracker Red (R² = 0.93) in HeLa cells.
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Metal ion detection: Exhibits a 5.7-fold fluorescence enhancement upon binding Cu²+ (K<sub>d</sub> = 2.1 μM).
Comparative performance against commercial dyes:
| Parameter | 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid | Rhodamine B |
|---|---|---|
| Photostability (t1/2) | 48 min | 22 min |
| Two-photon cross-section | 85 GM (800 nm) | 38 GM |
| Cell viability (24 h) | >90% at 10 μM | 75% at 10 μM |
Anti-Cancer Activity Screening
In vitro assays demonstrate dose-dependent cytotoxicity:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 8.2 ± 0.7 | Caspase-3 activation, G2/M arrest |
| A549 (lung) | 12.1 ± 1.1 | ROS generation, mitochondrial depolarization |
| HT-29 (colon) | 14.9 ± 2.3 | Topoisomerase II inhibition (K<sub>i</sub> = 3.8 nM) |
Notably, the compound shows 12-fold selectivity for cancer over normal fibroblasts (IC50 > 100 μM in WI-38 cells).
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